2-[2-(1H-imidazol-1-yl)ethyl]piperidine
Overview
Description
2-[2-(1H-imidazol-1-yl)ethyl]piperidine is a chemical compound that features both an imidazole and a piperidine ring in its structure The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine can be achieved through several methods. One common approach involves the reaction of 1-(2-chloroethyl)imidazole with piperidine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-(2-chloroethyl)imidazole and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or acetonitrile.
Procedure: The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-imidazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, while the piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-[2-(1H-imidazol-1-yl)ethyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its imidazole moiety.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(1H-imidazol-1-yl)ethyl]piperidine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The piperidine ring can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(1H-imidazol-1-yl)ethyl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
2-(2-(1H-imidazol-1-yl)ethyl)morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(2-(1H-imidazol-1-yl)ethyl)benzimidazole: Similar structure but with a benzimidazole ring instead of a piperidine ring.
Uniqueness
2-[2-(1H-imidazol-1-yl)ethyl]piperidine is unique due to the combination of the imidazole and piperidine rings, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-imidazol-1-ylethyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-5-12-10(3-1)4-7-13-8-6-11-9-13/h6,8-10,12H,1-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKUPRQMYDHOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627395 | |
Record name | 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278789-09-6 | |
Record name | 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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